4-Bromo-2-methylbutan-2-ol

Catalog No.
S681884
CAS No.
35979-69-2
M.F
C5H11BrO
M. Wt
167.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methylbutan-2-ol

CAS Number

35979-69-2

Product Name

4-Bromo-2-methylbutan-2-ol

IUPAC Name

4-bromo-2-methylbutan-2-ol

Molecular Formula

C5H11BrO

Molecular Weight

167.04 g/mol

InChI

InChI=1S/C5H11BrO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3

InChI Key

RBFVGQWGOARJRU-UHFFFAOYSA-N

SMILES

CC(C)(CCBr)O

Synonyms

4-Bromo-2-hydroxy-2-methylbutane;

Canonical SMILES

CC(C)(CCBr)O

Availability and Suppliers:

  • Synthonix
  • Molport
  • Advanced ChemBlocks

Research Applications:

  • Organic synthesis: As a building block for the synthesis of more complex molecules.
  • Medicinal chemistry: As a potential starting material for the development of new drugs or drug candidates.
  • Material science: As a component of new materials with specific properties.

4-Bromo-2-methylbutan-2-ol, with the chemical formula C5_5H11_{11}BrO and CAS number 35979-69-2, is a brominated tertiary alcohol. It appears as a colorless liquid and is characterized by a strong bromine odor. This compound is notable for its role in organic synthesis, particularly in the preparation of vitamin D3_3 analogues and other pharmaceutical intermediates .

Typical of tertiary alcohols and brominated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Dehydration: Under acidic conditions, this compound can undergo dehydration to form alkenes.
  • Oxidation: It can be oxidized to yield ketones or carboxylic acids, depending on the reaction conditions and reagents used .

Several methods exist for synthesizing 4-Bromo-2-methylbutan-2-ol:

  • Bromination of 2-Methylbutan-2-ol: This method involves treating 2-methylbutan-2-ol with bromine or a brominating agent under controlled conditions to introduce the bromine atom.
  • Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving suitable starting materials and brominating agents.
  • Rearrangement Reactions: Certain rearrangement reactions of related compounds can yield 4-Bromo-2-methylbutan-2-ol as a product .

4-Bromo-2-methylbutan-2-ol is primarily used in:

  • Organic Synthesis: It serves as an important reagent for synthesizing complex organic molecules, including pharmaceutical compounds.
  • Laboratory Research: The compound is utilized in various laboratory settings for research purposes, particularly in studies related to organic chemistry and medicinal chemistry .

Several compounds share structural similarities with 4-Bromo-2-methylbutan-2-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Bromo-2-methylbutan-1-olPrimary AlcoholLess steric hindrance due to primary carbon
4-Bromo-3-methylbutan-2-olSecondary AlcoholDifferent position of the methyl group
4-Iodo-2-methylbutan-2-olBrominated AlcoholIodine substitution increases reactivity
3-Bromo-2-methylbutan-1-alcoholAlcoholDifferent functional group positioning

Uniqueness of 4-Bromo-2-methylbutan-2-ol:
This compound's unique feature lies in its tertiary structure combined with the bromine atom, which significantly influences its reactivity compared to similar compounds. Its role in synthesizing vitamin D3_3 analogues further distinguishes it from other brominated alcohols .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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